molecular formula C16H14FN5O B5140371 1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B5140371
M. Wt: 311.31 g/mol
InChI Key: NHAXEQKODGJVBI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring:

    Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridin-2-ylmethyl halide.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow processing techniques to handle reactive intermediates efficiently .

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced with other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with diverse functionalities.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer. Its ability to inhibit specific enzymes or receptors is of particular interest in medicinal chemistry.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of key signaling pathways and cellular processes.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-11-15(16(23)19-10-13-4-2-3-9-18-13)20-21-22(11)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAXEQKODGJVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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